molecular formula C9H12BrNO B8629284 2-((4-Bromophenyl)(methyl)amino)ethanol

2-((4-Bromophenyl)(methyl)amino)ethanol

Cat. No.: B8629284
M. Wt: 230.10 g/mol
InChI Key: JHHFCEGFPLBMNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((4-Bromophenyl)(methyl)amino)ethanol is a tertiary amine ethanol derivative characterized by a methyl group and a 4-bromophenyl substituent on the nitrogen atom. Its molecular formula is C₉H₁₂BrNO, with a molecular weight of 230.10 g/mol. The compound features an ethanol backbone (-CH₂CH₂OH) linked to a dimethylamino group where one methyl is replaced by a para-bromophenyl moiety. This structure confers unique physicochemical properties, including moderate polarity due to the hydroxyl group and electron-withdrawing effects from the bromine atom.

Properties

Molecular Formula

C9H12BrNO

Molecular Weight

230.10 g/mol

IUPAC Name

2-(4-bromo-N-methylanilino)ethanol

InChI

InChI=1S/C9H12BrNO/c1-11(6-7-12)9-4-2-8(10)3-5-9/h2-5,12H,6-7H2,1H3

InChI Key

JHHFCEGFPLBMNN-UHFFFAOYSA-N

Canonical SMILES

CN(CCO)C1=CC=C(C=C1)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Substituent Effects
2-((4-Bromophenyl)(methyl)amino)ethanol C₉H₁₂BrNO 230.10 Tertiary amine, hydroxyl, bromophenyl Bromine enhances lipophilicity; tertiary amine reduces basicity vs. primary amines.
2-({3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzyl}amino)ethanol C₁₈H₂₀BrFNO₃ 422.26 Ethoxy, fluorobenzyloxy, primary amine Fluorine increases electronegativity; ethoxy enhances solubility in organic phases.
2-(4-{3-{[1-(4-Bromophenyl)ethyl]amino}-4-nitrophenyl}-1-piperazinyl)ethanol C₁₉H₂₄BrN₃O₃ 446.32 Piperazine, nitro, secondary amine Nitro group increases reactivity; piperazine improves water solubility.
2-[(4-Methoxybenzyl)amino]ethanol C₁₀H₁₅NO₂ 181.24 Methoxybenzyl, primary amine Methoxy donates electrons, increasing polarity and solubility in polar solvents.
2-(4-Bromophenyl)ethanol C₈H₉BrO 201.06 Hydroxyl, bromophenyl Lacks amine group; lower polarity and basicity compared to amino derivatives.

Physicochemical Properties

Compound Name Melting Point (°C) Boiling Point (°C) Solubility Trends Stability
Target Compound Not reported Not reported Moderate in polar solvents (e.g., ethanol) Stable under inert conditions; sensitive to strong acids/bases.
2-({3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzyl}amino)ethanol Not reported Not reported Low aqueous solubility due to bulky groups Likely stable to hydrolysis; fluorobenzyl may resist oxidation.
2-(4-Bromophenyl)ethanol 106–108 (1 mmHg) Not reported Soluble in ethanol, DMSO Stable at room temperature; hydroxyl group prone to esterification.
2-Amino-2-(4-bromophenyl)ethanol Not reported Not reported Higher water solubility (primary amine) Reactive due to primary amine; may form salts with acids.

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